![molecular formula C21H18N6O3S B2471553 N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-33-7](/img/structure/B2471553.png)
N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. These include a benzamide group, a nitrobenzyl group, and a [1,2,4]triazolo[4,3-b]pyridazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-b]pyridazine ring is a heterocyclic ring that contains nitrogen atoms . The benzamide and nitrobenzyl groups are aromatic and contain polar functional groups, which could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group in the nitrobenzyl moiety is electron-withdrawing and could make the benzyl ring more susceptible to electrophilic aromatic substitution. The amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the nitro group and the amide group could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is part of a family of compounds with a heterocyclic structure known as [1,2,4]triazolo[4,3-b]pyridazine derivatives. These compounds have been extensively studied due to their interesting pharmacological and biochemical properties. For instance:
Antiproliferative Activity : Some [1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated potential in inhibiting the proliferation of endothelial and tumor cells. This hints at their possible application in cancer treatment and research (Ilić et al., 2011).
Structural Analysis and Synthesis : Detailed structural analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks, have been employed to understand the properties and stability of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Such studies contribute to medicinal chemistry, particularly in drug design and synthesis (Sallam et al., 2021).
Antimicrobial Activity : Various [1,2,4]triazolo[4,3-b]pyridazine derivatives have shown antimicrobial properties. These compounds have been tested against a range of bacterial and fungal organisms, indicating their potential as antimicrobial agents (Patel & Patel, 2015).
Potential Therapeutic Applications
While not directly linked to this compound, research on related compounds provides insights into the broader scientific interest in these heterocyclic derivatives:
Cancer Research : Compounds in the [1,2,4]triazolo[4,3-b]pyridazine family have been considered for targeted drug delivery in cancer therapy. Their high binding capacity and selectivity for certain cancer cell types suggest their potential in the development of more effective and targeted cancer treatments (Wolf et al., 2004).
Diabetes Treatment : Some derivatives have been studied for their role in Dipeptidyl peptidase-4 (DPP-4) inhibition, a mechanism associated with the management of diabetes. These studies highlight the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives in the development of new anti-diabetic medications (Bindu et al., 2019).
Wirkmechanismus
Target of Action
The compound, also known as N-[2-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
Compounds with similar structures are known to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could lead to various biological effects.
Biochemical Pathways
These could include pathways related to cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities with potent ic50 values against various cell lines . This suggests that the compound could have a significant impact on cell viability and proliferation.
Action Environment
Similar compounds have been shown to be very thermostable , suggesting that they may retain their activity under a range of environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c28-21(16-4-2-1-3-5-16)22-13-12-19-24-23-18-10-11-20(25-26(18)19)31-14-15-6-8-17(9-7-15)27(29)30/h1-11H,12-14H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAOQCOHFPBCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.